Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate
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Description
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate, also known as Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate, is a useful research compound. Its molecular formula is C32H30O8 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate' involves the synthesis of three intermediate compounds followed by the final esterification reaction.
Starting Materials
Phenol, Benzaldehyde, Methoxybenzene, Methyl 4-hydroxy-3-methoxybenzoate, Methyl 2-bromo-3-nitrobenzoate, 3-Methoxy-6-nitrobenzaldehyde, Sodium borohydride, Sodium hydroxide, Potassium carbonate, Methanol, Ethanol, Acetic acid, Diethyl ether, Chloroform, Petroleum ethe
Reaction
Step 1: Synthesis of 3-methoxy-6-nitrobenzaldehyde, Benzaldehyde is reacted with 3-methoxybenzene in the presence of sodium hydroxide and ethanol to obtain 3-methoxy-6-nitrostyrene. This is then oxidized using acetic acid and sodium nitrite to obtain 3-methoxy-6-nitrobenzaldehyde., Step 2: Synthesis of Methyl 2-bromo-3-nitrobenzoate, 3-Methoxy-6-nitrobenzaldehyde is reacted with potassium carbonate and bromine in acetic acid to obtain Methyl 2-bromo-3-nitrobenzoate., Step 3: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate, Phenol is reacted with methyl 2-bromo-3-nitrobenzoate in the presence of sodium borohydride and ethanol to obtain Methyl 4-hydroxy-3-methoxybenzoate., Step 4: Synthesis of Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate, Methyl 4-hydroxy-3-methoxybenzoate is reacted with 3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenylboronic acid in the presence of palladium on carbon and potassium carbonate in a mixture of chloroform and ethanol to obtain the desired compound Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate.
properties
IUPAC Name |
methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O8/c1-35-25-17-15-23(31(33)37-3)27(29(25)39-19-21-11-7-5-8-12-21)28-24(32(34)38-4)16-18-26(36-2)30(28)40-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDTDYVLWWJBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C=CC(=C2OCC3=CC=CC=C3)OC)C(=O)OC)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate |
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